3,5-dimethyl-4H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

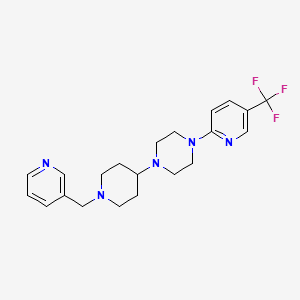

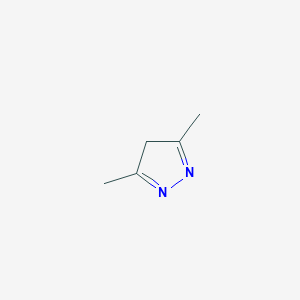

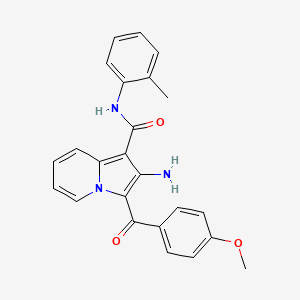

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . This reaction gives 3,5-dimethylpyrazole with the release of 2 molecules of water . The synthesis process can be monitored using Fourier transform infrared (FT-IR) spectroscopy .Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazole has been studied using both experimental and theoretical vibrational spectra . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazoles, including 3,5-dimethylpyrazole, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .Scientific Research Applications

- Anticancer Agents : Researchers have synthesized novel pyrazolo [1,5-a]pyrazine-4(5H)-one derivatives starting from 3,5-dimethyl pyrazole and acetophenone derivatives. These compounds exhibit antiproliferative effects on lung adenocarcinoma cell lines, including A549 cells . Further studies explore their potential as KRAS mutant lung cancer therapeutics .

- Enzyme Inhibitors : Pyrazolopyrazinones have been investigated as inhibitors of enzymes such as HIV-1 integrase and dipeptidyl peptidase-IV , making them promising candidates for drug development .

- Ligands : 3,5-dimethylpyrazole serves as a precursor to ligands widely studied in coordination chemistry , including trispyrazolylborate , trispyrazolylmethane , and pyrazolyldiphosphine .

- Antibacterial Properties : N-1-substituted derivatives of 3,5-dimethylpyrazole exhibit antibacterial activity .

- Synthetic Intermediates : Pyrazole-containing compounds, including 3,5-dimethylpyrazole, are valuable synthetic intermediates for preparing relevant chemicals in various fields, such as materials science and industrial applications .

- Theoretical studies predict that pyrazolopyrazine derivatives have suitable pharmacokinetic phases . These insights aid in understanding their behavior in living organisms.

- Researchers have identified novel inhibitors of mycobacterium ATP synthase, with the central skeleton being pyrazolo [1,5-a]pyrazin-4(5H)-one . This scaffold was discovered through screening diverse compounds, highlighting its potential for combating mycobacterial infections .

Medicinal Chemistry and Drug Design

Coordination Chemistry

Biological Activity

Materials Science and Industrial Applications

Pharmacokinetics and ADMET Studies

Mycobacterium ATP Synthase Inhibition

Mechanism of Action

Target of Action

3,5-Dimethyl-4H-pyrazole is a versatile scaffold in organic synthesis and medicinal chemistry . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

The mode of action of 3,5-dimethyl-4H-pyrazole is influenced by its structural properties. It exhibits tautomerism, a phenomenon that may influence its reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .

Biochemical Pathways

It is known that pyrazoles, including 3,5-dimethyl-4h-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects on biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

It is known that 3,5-dimethyl-4h-pyrazole is a white solid that dissolves well in polar organic solvents , which suggests it may have good bioavailability.

Result of Action

It is known that pyrazoles, including 3,5-dimethyl-4h-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

It is known that the structure and reactivity of pyrazoles, including 3,5-dimethyl-4h-pyrazole, can be influenced by tautomerism , a phenomenon that can be affected by environmental factors such as temperature and pH.

Safety and Hazards

3,5-Dimethylpyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, suspected of damaging fertility and the unborn child, and may cause damage to organs through prolonged or repeated exposure . Personal protective equipment should be worn when handling this compound .

Future Directions

Pyrazoles, including 3,5-dimethylpyrazole, continue to be a focus of research due to their wide range of applications and their role as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques, biological activity, and potential applications of pyrazole derivatives .

properties

IUPAC Name |

3,5-dimethyl-4H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPSQIXSRHXMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2710343.png)

![(E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2710345.png)

![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2710347.png)

![4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2710348.png)

![3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine](/img/structure/B2710352.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B2710356.png)

![1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2710360.png)

![N-[(4-chlorophenyl)methyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2710363.png)